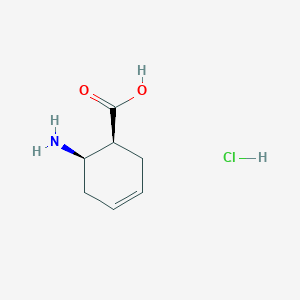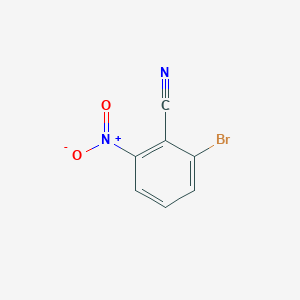
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Vue d'ensemble
Description
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the CAS Number: 848498-98-6 . It has a molecular weight of 235.07 and its IUPAC name is 2,6-dichloro-N-methoxy-N-methylisonicotinamide . It is a solid substance and is used in scientific research.
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide is C8H8Cl2N2O2 . The InChI Code is 1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide:
Pharmaceutical Development
2,6-Dichloro-N-methoxy-N-methylisonicotinamide: is being explored for its potential in pharmaceutical development, particularly as a precursor in the synthesis of various bioactive compounds. Its unique chemical structure allows it to be used in the creation of drugs that target specific biological pathways, potentially leading to new treatments for diseases such as cancer and bacterial infections .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its role in the development of herbicides and pesticides. Its ability to interfere with specific biochemical processes in plants and pests makes it a valuable candidate for creating more effective and environmentally friendly agricultural chemicals .
Material Science
Researchers in material science are investigating 2,6-Dichloro-N-methoxy-N-methylisonicotinamide for its potential use in the synthesis of novel materials. Its properties may contribute to the development of new polymers and coatings with enhanced durability and resistance to environmental factors .
Chemical Synthesis
This compound is also significant in the field of chemical synthesis. It serves as an intermediate in the production of various complex organic molecules. Its reactivity and stability make it a useful building block in synthetic organic chemistry .
Environmental Science
In environmental science, 2,6-Dichloro-N-methoxy-N-methylisonicotinamide is being studied for its potential to degrade environmental pollutants. Its chemical properties may enable it to break down harmful substances in soil and water, contributing to cleaner and safer ecosystems .
Biochemical Research
Biochemical research utilizes this compound to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand complex biological processes .
Medicinal Chemistry
In medicinal chemistry, 2,6-Dichloro-N-methoxy-N-methylisonicotinamide is explored for its potential therapeutic effects. Researchers are investigating its ability to modulate biological targets, which could lead to the development of new medications for treating a range of health conditions .
Toxicology Studies
Finally, this compound is used in toxicology studies to assess its safety and potential risks. Understanding its toxicological profile is crucial for its application in pharmaceuticals, agriculture, and other fields, ensuring that it can be used safely and effectively .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBNJWZTJOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-methoxy-N-methylisonicotinamide | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)





![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)